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Compound of Interest

Compound Name: Cyclohexadecanone

Cat. No.: B1615262 Get Quote

Introduction: Cyclohexadecanone (C₁₆H₃₀O), also known as homoexaltone, is a macrocyclic

ketone with a 16-membered carbon ring.[1][2] It is a white solid at room temperature and is

valued in the fragrance industry for its strong, pleasant musk scent.[1] Accurate structural

elucidation and purity assessment are critical for its application, making a thorough

understanding of its spectroscopic profile essential. This guide provides an in-depth analysis of

the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for

Cyclohexadecanone, intended for researchers and professionals in chemistry and drug

development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for determining the detailed molecular structure of

organic compounds.[3] For Cyclohexadecanone, both ¹H and ¹³C NMR provide key

information about its symmetrical structure. While experimental data is not widely published,

predicted spectra, based on computational models, offer a reliable framework for its

characterization.[4]

¹³C NMR Spectroscopy
Due to the symmetry of the Cyclohexadecanone ring, not all 16 carbon atoms are chemically

equivalent. The carbon atoms are differentiated by their distance from the carbonyl group. The

carbonyl carbon itself is highly deshielded and appears at a characteristic downfield shift.

Table 1: Predicted ¹³C NMR Chemical Shifts for Cyclohexadecanone
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Carbon Atom Position
Predicted Chemical Shift
(ppm)

Notes

C=O (C1) > 200
Typical for a saturated ketone

carbonyl carbon.

C2, C16 (α to C=O) ~40
Alpha-carbons are deshielded

by the carbonyl group.

C3, C15 (β to C=O) ~29

C4, C14 (γ to C=O) ~27

C5-C9, C11-C13 ~26-27

Carbons distant from the

carbonyl group have similar

chemical environments,

leading to overlapping signals.

C10 (para to C=O) ~26
The carbon atom furthest from

the carbonyl group.

Note: Predicted values are based on standard chemical shift increments for cyclic alkanes and

ketones.

¹H NMR Spectroscopy
Similar to the ¹³C spectrum, the ¹H NMR spectrum is simplified by the molecule's symmetry.

The protons on the alpha-carbons (adjacent to the carbonyl) are the most deshielded and

appear furthest downfield. The remaining methylene protons in the long alkyl chain are

chemically similar and are expected to produce a large, complex multiplet.

Table 2: Predicted ¹H NMR Chemical Shifts for Cyclohexadecanone
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Proton Position
Predicted Chemical
Shift (ppm)

Multiplicity Integration

α-CH₂ (4H) ~2.4 Triplet (t) 4H

β-CH₂ (4H) ~1.6 Multiplet (m) 4H

Other CH₂ (22H) ~1.2-1.4 Multiplet (m) 22H

Note: The alpha-protons are expected to be a triplet due to coupling with the adjacent β-

protons. The bulk of the methylene protons form a broad, overlapping signal characteristic of

long alkyl chains.

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.[5]

The spectrum of Cyclohexadecanone is dominated by features characteristic of a large,

saturated cyclic ketone.

Table 3: Expected IR Absorption Bands for Cyclohexadecanone
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Wavenumber
(cm⁻¹)

Vibration Type Intensity Notes

~1715 C=O Stretch Strong, Sharp

This is the most

diagnostic peak for a

saturated ketone.[6]

Its position indicates a

non-conjugated

carbonyl group within

a large, strain-free

ring.

2960-2850 C-H Stretch (sp³) Strong

Represents the

numerous C-H bonds

of the methylene

(CH₂) groups in the

alkane ring.

~1465 CH₂ Scissoring Medium

A characteristic

bending vibration for

methylene groups.

The presence of a very strong and sharp absorption peak around 1715 cm⁻¹ is the most

definitive feature in the IR spectrum, confirming the ketone functional group.[6] The strong C-H

stretching bands below 3000 cm⁻¹ confirm the saturated aliphatic nature of the ring.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides

information about the molecular weight and structural fragments of a compound.[7] The

fragmentation of cyclic ketones is influenced by the stability of the resulting carbocations and

radical species.

The molecular formula of Cyclohexadecanone is C₁₆H₃₀O, giving it a molecular weight of

238.41 g/mol .[2] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z =

238.

Table 4: Significant Ions in the EI Mass Spectrum of Cyclohexadecanone
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m/z Value Proposed Fragment/Ion Notes

238 [C₁₆H₃₀O]⁺

Molecular Ion (M⁺). Its

presence confirms the

molecular weight.

98 [C₆H₁₀O]⁺

A common fragment for large

cyclic ketones, often resulting

from complex rearrangements.

84 [C₅H₈O]⁺ Further fragmentation product.

69 [C₅H₉]⁺ Alkyl fragment.

55 [C₄H₇]⁺

Base Peak. The most

abundant fragment, likely a

stable alkyl cation.

The fragmentation of large macrocyclic compounds can be complex, often involving

transannular rearrangements.[8] The presence of a series of alkyl fragments (m/z 55, 69, etc.)

is characteristic of the long methylene chain.

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for

Cyclohexadecanone, which is a solid at standard conditions.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Sample Preparation: Accurately weigh 5-10 mg of solid Cyclohexadecanone. Dissolve the

sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a

clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for chemical shift referencing (0 ppm).[3]

Instrument Setup: Insert the NMR tube into a spinner and place it in the spectrometer's

magnet.

Data Acquisition:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

http://english.gyig.cas.cn/pu/cjog/202305/P020230523400772770879.pdf
https://www.benchchem.com/product/b1615262?utm_src=pdf-body
https://en.wikipedia.org/wiki/Cyclohexadecanone
https://www.benchchem.com/product/b1615262?utm_src=pdf-body
https://www.azolifesciences.com/article/NMR-Spectroscopy-in-Structural-Analysis-of-Organic-Compounds.aspx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity and achieve high-resolution signals.

Acquire a standard ¹H NMR spectrum. An appropriate number of scans should be co-

added to achieve a good signal-to-noise ratio.

Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the lower natural

abundance of ¹³C, a larger number of scans is required.[3]

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum and calibrate the chemical shift axis using the TMS signal at 0 ppm.

Integrate the ¹H signals and identify the peak positions for both spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol
This protocol describes the thin solid film method, suitable for soluble solids.

Sample Preparation: Dissolve a small amount (~10-20 mg) of Cyclohexadecanone in a few

drops of a volatile organic solvent (e.g., methylene chloride or acetone).[9]

Film Deposition: Place one or two drops of the resulting solution onto the surface of a clean,

dry salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely in a fume hood,

leaving a thin, even film of the solid sample on the plate.[9]

Instrument Setup: Ensure the spectrometer sample chamber is clean and dry. Perform a

background scan with an empty sample holder to account for atmospheric CO₂ and H₂O.

Data Acquisition: Place the salt plate with the sample film into the spectrometer's sample

holder. Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32

scans to improve the signal-to-noise ratio.[10]

Data Processing: The instrument software will automatically ratio the sample scan against

the background scan to generate the final transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS) Protocol
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Sample Introduction: Since Cyclohexadecanone is a stable solid, it can be introduced into

the mass spectrometer using a direct insertion probe.[11] A small amount of the sample is

placed in a capillary tube at the tip of the probe.

Instrument Setup: The probe is inserted into the ion source of the mass spectrometer, which

is held under a high vacuum. The sample is gently heated to promote volatilization directly

into the ion source.

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy

electrons (typically 70 eV). This causes the molecules to ionize and fragment.[7][12]

Mass Analysis: The resulting positive ions are accelerated into the mass analyzer (e.g., a

quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-

charge (m/z) ratio.

Detection and Data Processing: An ion detector measures the abundance of ions at each

m/z value, generating a mass spectrum that plots relative intensity versus m/z.

Visualization: Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of a compound like Cyclohexadecanone.
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Spectroscopic Analysis Workflow for Cyclohexadecanone
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Workflow for the spectroscopic analysis of Cyclohexadecanone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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